molecular formula C20H14N2O3S B2371049 Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate CAS No. 331247-49-5

Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate

Cat. No.: B2371049
CAS No.: 331247-49-5
M. Wt: 362.4
InChI Key: MNIXHTSENGSRCZ-UHFFFAOYSA-N
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Description

Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate is a complex organic compound that features a naphthothiazole moiety linked to a benzoate ester. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate typically involves the following steps:

    Formation of the Naphthothiazole Core: This can be achieved through the cyclization of appropriate naphthalene derivatives with thioamides under acidic conditions.

    Carbamoylation: The naphthothiazole intermediate is then reacted with an isocyanate to introduce the carbamoyl group.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, hydrochloric acid.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate: is similar to other naphthothiazole derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which can confer unique biological activities and chemical reactivity

Properties

IUPAC Name

methyl 4-(benzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c1-25-19(24)14-8-6-13(7-9-14)18(23)22-20-21-17-15-5-3-2-4-12(15)10-11-16(17)26-20/h2-11H,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIXHTSENGSRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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